2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid is a fluorinated organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid typically involves the introduction of fluorine atoms and the formation of the tetrazole ring. One common method includes the reaction of a suitable precursor with a fluorinating agent under controlled conditions. For example, the precursor can be reacted with difluorocarbene generated in situ from a difluoromethylating reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated and tetrazole-containing derivatives .
Scientific Research Applications
2,2-Difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and tetrazole derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism by which 2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and the tetrazole ring can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound also contains fluorine atoms and a nitrogen-containing ring, making it structurally similar.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
Uniqueness: 2,2-Difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid is unique due to the presence of both fluorine atoms and the tetrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C3H2F2N4O2 |
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Molecular Weight |
164.07 g/mol |
IUPAC Name |
2,2-difluoro-2-(2H-tetrazol-5-yl)acetic acid |
InChI |
InChI=1S/C3H2F2N4O2/c4-3(5,2(10)11)1-6-8-9-7-1/h(H,10,11)(H,6,7,8,9) |
InChI Key |
JTGUOQLBLGMZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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